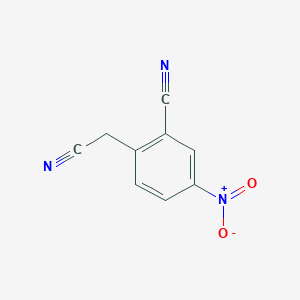
Ethyl 2-(2-acetylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-acetylphenyl)acetate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with an acetyl group
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ethyl 2-(2-acetylphenyl)acetate can be achieved through the acyl-alkylation of arynes. One common method involves the reaction of methyl acetoacetate with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of cesium fluoride as a base. The reaction is typically carried out in an anhydrous acetonitrile solvent at elevated temperatures (around 80°C) under a nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of ester synthesis, such as Fischer esterification, can be applied. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form the ester.
化学反応の分析
Types of Reactions: Ethyl 2-(2-acetylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(2-carboxyphenyl)acetic acid.
Reduction: Formation of ethyl 2-(2-hydroxyphenyl)acetate.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(2-acetylphenyl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
作用機序
The mechanism of action of ethyl 2-(2-acetylphenyl)acetate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The acetyl group can undergo metabolic transformations, influencing the compound’s overall activity. The specific pathways and targets depend on the context of its application, such as its role as a prodrug in pharmaceuticals.
類似化合物との比較
Methyl 2-(2-acetylphenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(2-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of an acetyl group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its acetyl group provides additional reactivity compared to similar esters, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
ethyl 2-(2-acetylphenyl)acetate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)8-10-6-4-5-7-11(10)9(2)13/h4-7H,3,8H2,1-2H3 |
InChIキー |
UDOPMYKHPSQRMV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC=CC=C1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)
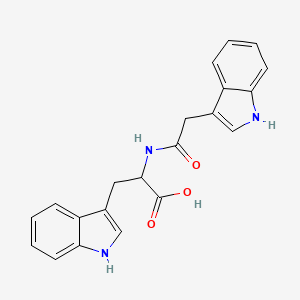

![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)
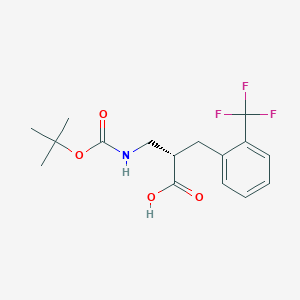
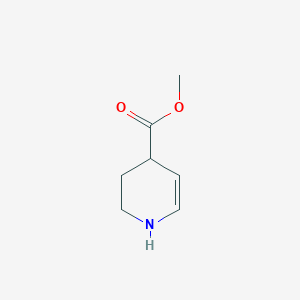
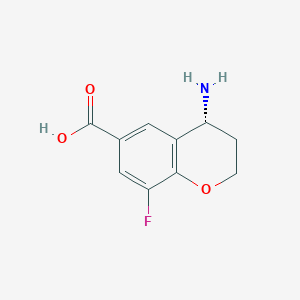
![Pyrido[4,3-b][1,4]benzoxazine-10-carbaldehyde](/img/structure/B12976658.png)
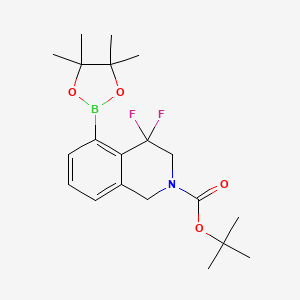
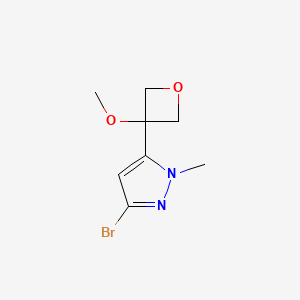
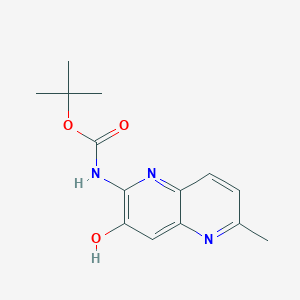
![6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one](/img/structure/B12976669.png)
![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
